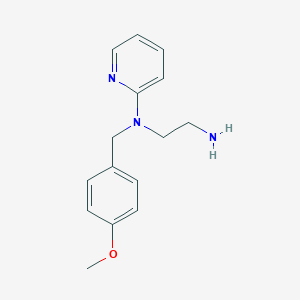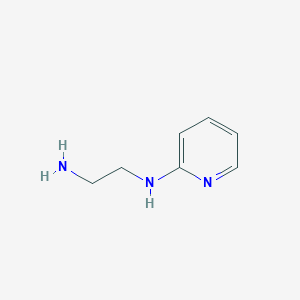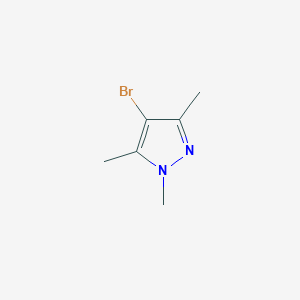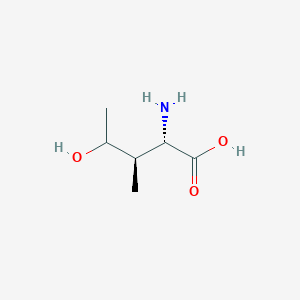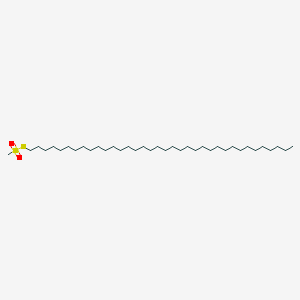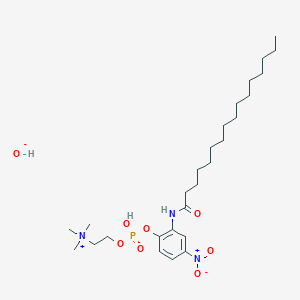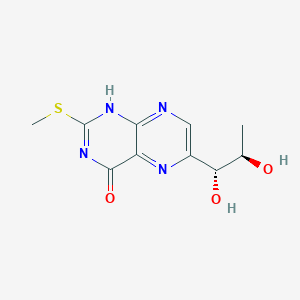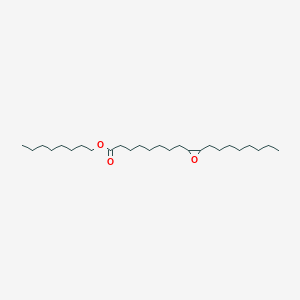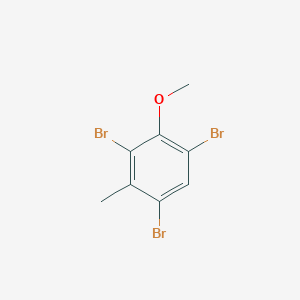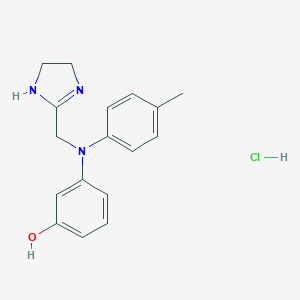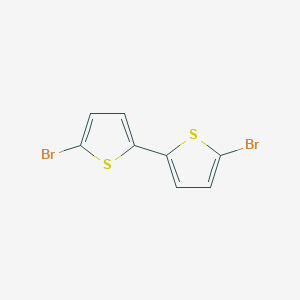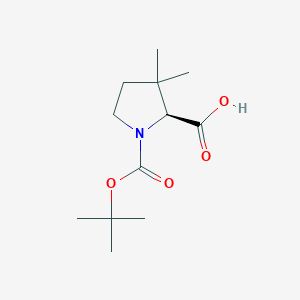
Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid involves several steps, including protection, activation, and coupling reactions. A novel condensation reaction developed using di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic 4-(dimethylamino)pyridine (DMAP) showcases the utility of Boc2O in acylating a wide range of nitrogen compounds, including pyrrolidines, under mild conditions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016). This method underscores the synthesis's efficiency and broad applicability in generating Boc-protected compounds.
Aplicaciones Científicas De Investigación
1. BOC Protection of Amines
- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the BOC protection of amines, a process that is important in the synthesis of biologically active molecules . This process is eco-friendly and almost quantitatively protects a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
2. N-Boc Deprotection
- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the deprotection of N-Boc derivatives . This process is efficient, sustainable, and allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
- Methods of Application : The deprotection is carried out using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
3. Protection of Pyrrole Nitrogens
- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the protection of pyrrole nitrogens . This process is important in structure-activity studies on compounds containing pyrrole 2-carboxylic acid .
- Methods of Application : The specific methods of application for this process are not detailed in the source .
- Results or Outcomes : The specific results or outcomes for this process are not detailed in the source .
4. Dual Protection of Amino Functions
- Application Summary : This compound is used in the dual protection of amino functions . This process is important in the synthesis of multifunctional targets, as amino functions often occur in this context .
- Methods of Application : The dual protection is carried out using various methods, but the specific methods are not detailed in the source .
- Results or Outcomes : The dual protection of amino functions results in products containing one or two Boc-groups . This process facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .
5. N-Boc Deprotection
- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the deprotection of N-Boc derivatives . This process is efficient, sustainable, and allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
- Methods of Application : The deprotection is carried out using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
6. Protection of Pyrrole Nitrogens
- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the protection of pyrrole nitrogens . This process is important in structure-activity studies on compounds containing pyrrole 2-carboxylic acid .
- Methods of Application : The specific methods of application for this process are not detailed in the source .
- Results or Outcomes : The specific results or outcomes for this process are not detailed in the source .
4. Dual Protection of Amino Functions
- Application Summary : This compound is used in the dual protection of amino functions . This process is important in the synthesis of multifunctional targets, as amino functions often occur in this context .
- Methods of Application : The dual protection is carried out using various methods, but the specific methods are not detailed in the source .
- Results or Outcomes : The dual protection of amino functions results in products containing one or two Boc-groups . This process facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .
5. N-Boc Deprotection
- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the deprotection of N-Boc derivatives . This process is efficient, sustainable, and allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
- Methods of Application : The deprotection is carried out using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
6. Protection of Pyrrole Nitrogens
- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the protection of pyrrole nitrogens . This process is important in structure-activity studies on compounds containing pyrrole 2-carboxylic acid .
- Methods of Application : The specific methods of application for this process are not detailed in the source .
- Results or Outcomes : The specific results or outcomes for this process are not detailed in the source .
Direcciones Futuras
The use of Boc-protected amino acids, including “Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid”, in peptide synthesis is a well-established field with many potential applications in medicinal chemistry and drug discovery . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and studying the biological activities of the resulting peptides .
Propiedades
IUPAC Name |
(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWJYOGVFLUNJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)
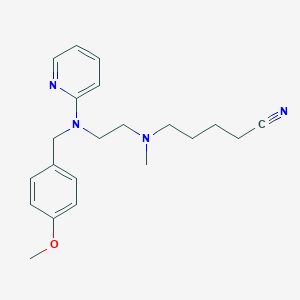
![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)
